O-(Methylphenyl) dihydrogen dithiophosphate
Description
O-(Methylphenyl) dihydrogen dithiophosphate, also known as O,O-bis(methylphenyl) hydrogen dithiophosphate (CAS: 27157-94-4), is a sulfur- and phosphorus-containing organophosphate compound. Its molecular formula is C₁₄H₁₆O₂PS₂, with a molecular weight of 311.38 g/mol. It is characterized by two methylphenyl substituents attached to the dithiophosphate core . Key properties include:
Properties
CAS No. |
37569-47-4 |
|---|---|
Molecular Formula |
C7H9O2PS2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
hydroxy-(2-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H9O2PS2/c1-6-4-2-3-5-7(6)9-10(8,11)12/h2-5H,1H3,(H2,8,11,12) |
InChI Key |
IXYVYHQWXGGMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Methylphenyl) dihydrogen dithiophosphate typically involves the reaction of methylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H8OH+P2S5→C7H9O2PS2+H2S
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: O-(Methylphenyl) dihydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus compounds.
Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides such as O-(Methylphenyl) phosphate.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: O-(Methylphenyl) dihydrogen dithiophosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor in various biochemical pathways.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of O-(Methylphenyl) dihydrogen dithiophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Market Data : Ammonium O,O-bis(methylphenyl) dithiophosphate has seen 3% annual growth (2020–2046) in industrial applications, driven by mining and metalworking sectors .
- Emerging Uses: Aryl dithiophosphates are being explored in nanoparticle synthesis for catalysis and electronics, leveraging their sulfur-rich coordination sites .
Biological Activity
O-(Methylphenyl) dihydrogen dithiophosphate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its effects on various biological systems. This article compiles findings from diverse research studies, highlighting the compound's mechanisms, applications, and implications for health and the environment.
- Chemical Formula : CHOPS
- Molecular Weight : 221.25 g/mol
- Structure : The compound features a phosphorus atom bonded to two sulfur atoms and a methylphenyl group, which influences its reactivity and biological interactions.
This compound primarily functions as a neurotoxin by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of neurons. The biological implications include:
- Neurotoxicity : Increased acetylcholine levels can cause symptoms such as muscle spasms, respiratory failure, and potentially death in severe cases.
- Metabolic Disruption : The compound can interfere with metabolic pathways, leading to adverse effects on cellular function and homeostasis.
Toxicological Studies
Research indicates that exposure to this compound can lead to various toxicological outcomes:
- Acute Toxicity : Studies have shown significant acute toxicity in animal models, with symptoms including ataxia and paralysis.
- Chronic Effects : Long-term exposure may result in developmental neurotoxicity and potential carcinogenic effects, although more research is needed to establish these links conclusively.
Case Studies
- Neurotoxic Effects in Rodents :
- Environmental Impact Assessment :
-
Bioremediation Potential :
- Certain strains of Lactobacillus plantarum were identified as capable of degrading organophosphorus pesticides, including variants similar to this compound. This suggests a potential bioremediation application where specific bacteria could be employed to mitigate the effects of such compounds in contaminated environments .
Table 1: Toxicity Data Summary
| Study Reference | Organism | Concentration (mg/kg) | Observed Effects |
|---|---|---|---|
| Rodents | 10 | Ataxia, paralysis | |
| Aquatic | 5 | Bioaccumulation | |
| Bacteria | Varies | Degradation of organophosphates |
| Mechanism | Description |
|---|---|
| AChE Inhibition | Blocks breakdown of acetylcholine |
| Neurotransmitter Accumulation | Leads to overstimulation of neural pathways |
| Metabolic Disruption | Alters normal cellular metabolic processes |
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